molecular formula C8H16N2O4S B2968149 1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid CAS No. 1017381-49-5

1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B2968149
CAS No.: 1017381-49-5
M. Wt: 236.29
InChI Key: QGIZIQMGNYFPQB-UHFFFAOYSA-N
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Description

The compound “1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, sulfonamide and amide derivatives of piperidine-4-carboxamide can be synthesized via amino-de-chlorination and amino-de-alkoxylation reaction .


Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific structure of “this compound” is not explicitly mentioned in the search results.


Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For instance, the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid includes the key one-pot azide reductive cyclization of aldehyde .

Scientific Research Applications

Nanomagnetic Reusable Catalyst Development

1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid, through its derivatives and functionalized nanoparticles, has been explored in the synthesis of complex organic compounds. An example includes its role in the preparation of Fe3O4-SA-PPCA (piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles), which serves as a novel nanomagnetic reusable catalyst. This catalyst demonstrates efficiency in the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, highlighting its potential in facilitating complex organic reactions with enhanced reusability and minimal environmental impact (Ghorbani‐Choghamarani & Azadi, 2015).

Anticancer Agent Exploration

Derivatives of this compound have been synthesized and evaluated as promising anticancer agents. The synthesis of ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidine carbohydrazides and their conversion into 1,3,4-oxadiazole hybrids demonstrated significant anticancer activity in vitro. Compounds synthesized in this manner have shown to be strong anticancer agents relative to established treatments, indicating the potential of this compound derivatives in cancer therapy (Rehman et al., 2018).

Enzyme Inhibition Studies

The compound has also found application in the study of enzyme inhibition, specifically targeting enzymes involved in metabolic pathways. For example, derivatives have been synthesized and tested for their inhibitory activity against butyrylcholinesterase (BChE), an enzyme relevant in neurodegenerative diseases. These studies not only contribute to our understanding of enzyme activity but also to the development of potential therapeutic agents for conditions like Alzheimer's disease (Khalid et al., 2016).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound have been employed as fluorescent probes for the detection of anions. These compounds interact with various anions, leading to changes in their spectroscopic properties, which can be utilized for sensitive and selective detection of these species in complex matrices. This application underscores the versatility of this compound derivatives in the development of novel analytical tools (Al-Sayah et al., 2016).

Specific Drug Binding Site Investigation

Furthermore, research has explored the use of this compound derivatives as specific markers for drug-binding sites on human serum albumin. This has important implications for understanding drug interactions at the molecular level, potentially leading to the development of drugs with improved efficacy and safety profiles (Sudlow et al., 1976).

Mechanism of Action

While the specific mechanism of action for “1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid” is not detailed in the search results, it’s known that some piperidine derivatives have been found to be potent dopamine reuptake inhibitors . They can also inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Safety and Hazards

While the safety data sheet for “1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid” is not available, it’s important to handle all chemicals with care. For instance, N-BOC-Piperidine-4-carboxylic acid, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidines are widely used in drug design, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing piperidine moiety .

Properties

IUPAC Name

1-(dimethylsulfamoyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-9(2)15(13,14)10-5-3-7(4-6-10)8(11)12/h7H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIZIQMGNYFPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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